Cliotide T7 is classified as a cyclotide, a type of cyclic peptide that typically consists of 28 to 37 amino acids arranged in a head-to-tail cyclic structure stabilized by three disulfide bonds. Cyclotides are primarily found in plants, particularly in the Rubiaceae family, where they serve various ecological roles. The precursor proteins for cyclotides are synthesized as linear polypeptides that undergo post-translational modifications to form the mature cyclic structure .
The synthesis of Cliotide T7 involves several key steps, typically starting from the linear precursor protein. The process includes:
Cliotide T7 has a distinctive molecular structure characterized by its cyclic nature and three disulfide bridges that confer stability. The amino acid sequence typically includes a variety of hydrophobic and hydrophilic residues that contribute to its biological activity.
Cliotide T7 can participate in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for Cliotide T7 involves its interaction with specific biological targets, which may include enzymes or cell surface receptors:
Research indicates that cyclotides can induce apoptosis in cancer cells or inhibit microbial growth through membrane disruption or enzyme inhibition mechanisms .
Cliotide T7 has numerous applications in scientific research and biotechnology:
Cliotide T7 belongs to a novel class of cyclotides discovered in Clitoria ternatea (butterfly pea), marking a significant phylogenetic anomaly. Cyclotides—macrocyclic peptides with a cystine knot backbone—were historically documented in Rubiaceae, Violaceae, and Cucurbitaceae families but considered absent in Fabaceae, which predominantly expresses linear cystine knot peptides like leginsulins (A1b) [1] [2]. The discovery of cliotides challenges this paradigm, as they exhibit the defining cyclotide characteristics: a cyclic backbone, six conserved cysteine residues forming a cystine knot, and exceptional thermal/enzymatic stability [1] [4].
Genetic analyses reveal that cliotides originate from chimeric precursors fusioning ancestral cyclotide domains with Fabaceae-specific albumin-1 (A1) genes. This hybrid architecture features an N-terminal albumin-1 signal peptide, a central cyclotide domain (where Cliotide T7 is excised), and a C-terminal albumin-1 chain a (Figure 1) [1] [4]. Such chimerism suggests rare evolutionary events—either horizontal gene transfer between plant families or convergent evolution—enabling Fabaceae to independently recruit cyclotide-like defenses [1] [2]. Unlike Violaceae cyclotides (e.g., kalata B1), which derive from dedicated Oak genes, cliotide precursors represent a genomic innovation unique to C. ternatea and closely related Fabaceae lineages [4].
Feature | Fabaceae (Cliotides) | Violaceae/Rubiaceae |
---|---|---|
Backbone topology | Cyclic cystine knot | Cyclic cystine knot |
Genetic origin | Chimeric A1-cyclotide precursors | Dedicated cyclotide genes |
Conserved processing | Butelase-1 ligase | Asparaginyl endopeptidases |
Tissue distribution | Ubiquitous (all organs) | Variable (often aerial) |
Representative member | Cliotide T7 | Kalata B1 |
Genomic screening of Fabaceae species confirms that cliotide-like sequences are restricted to specific lineages within the genus Clitoria. BLAST analyses using Cliotide T7’s mature sequence (GCPKILKKC YNGVCTRNGL VCSWPVCTRN GIGPCSF) against legume genomic databases reveal no orthologs in agriculturally significant Fabaceae species (e.g., Glycine max, Medicago truncatula) [1] [4]. This suggests a recent evolutionary origin specific to C. ternatea or select tropical Fabaceae.
Transcriptomic studies of C. ternatea identified 15 cyclotide sequences, including Cliotide T7, all sharing a conserved cystine knot core (CysI–CysIV, CysII–CysV, CysIII–CysVI connectivity) but divergent loop sequences responsible for functional specificity [1] [6]. Synteny analysis indicates cliotide genes reside in genomic regions rich in defense-related peptides, flanked by albumin-1 regulatory elements. This genomic context supports their role in plant protection [4]. Notably, Cliotide T7 shares only 40–50% sequence homology with bracelet-type cyclotides from Violaceae (e.g., cycloviolacin O2), underscoring its structural uniqueness [1] [5].
Metabolomic studies using LC–MS/MS quantify Cliotide T7 across C. ternatea tissues, revealing its ubiquitous expression (Table 2). Highest concentrations occur in reproductive organs (flowers, seeds) and root nodules, suggesting prioritized investment in protecting nutrient-rich or reproductive tissues [1] [4]. Cliotide T7 co-occurs with non-peptidic metabolites like ternatins (blue anthocyanins), but no direct biosynthetic coupling has been observed [4].
Tissue | Relative Abundance (μg/g DW) | Co-occurring Metabolites |
---|---|---|
Flowers | 78.9 ± 5.2 | Ternatins (anthocyanins) |
Seeds | 65.3 ± 4.8 | Lipid-soluble antioxidants |
Root nodules | 42.1 ± 3.7 | Nitrogenase enzymes |
Leaves | 28.6 ± 2.1 | Flavonoids (kaempferol glycosides) |
Heat-stable extracts containing Cliotide T7 exhibit membrane-disruptive bioactivities, including growth inhibition of Escherichia coli (MIC: 1.5 μM) and cytotoxicity against HeLa cells (IC50: 0.8 μM) [1]. These properties align with its proposed role in plant defense and highlight potential bioapplications. The stability of Cliotide T7 in aqueous extracts—even after 30 min at 100°C—validates traditional uses of C. ternatea in heat-based medicinal preparations [1] [4].
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